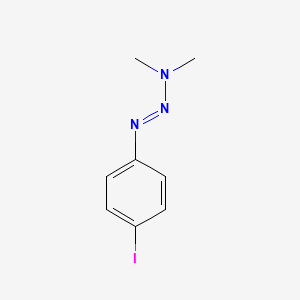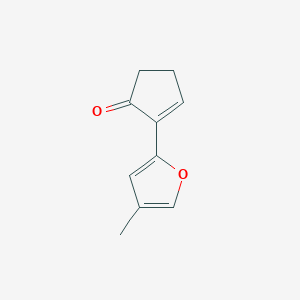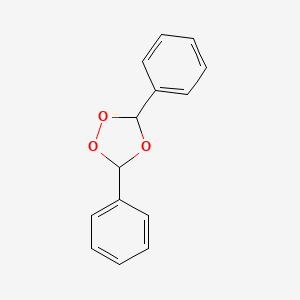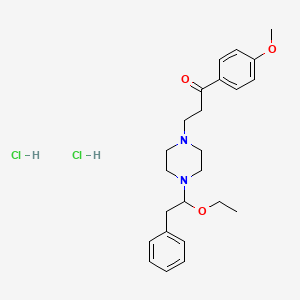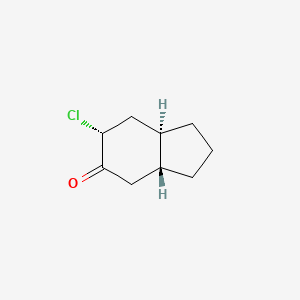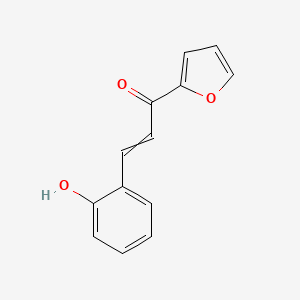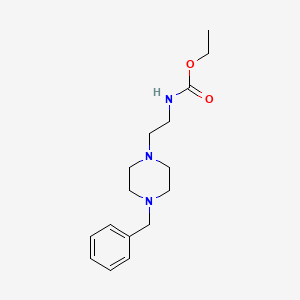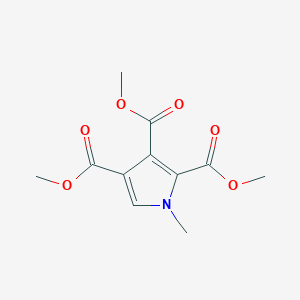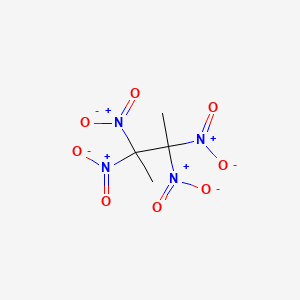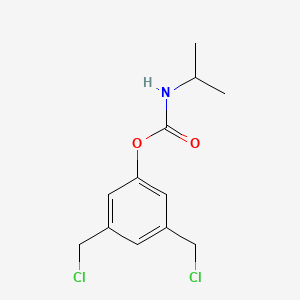
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate is a chemical compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.163 g/mol . . This compound is characterized by the presence of two chloromethyl groups attached to a phenyl ring, along with a propan-2-ylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate typically involves the reaction of 3,5-bis(chloromethyl)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, allowing the compound to react with nucleophiles such as amines or thiols. This reactivity can be exploited to modify biomolecules or synthesize new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
3,5-Bis(bromomethyl)phenyl propan-2-ylcarbamate: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate is unique due to its dual chloromethyl groups, which provide multiple sites for nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
22134-31-2 |
|---|---|
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
[3,5-bis(chloromethyl)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(2)15-12(16)17-11-4-9(6-13)3-10(5-11)7-14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
BMXGDYIPFAYOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OC1=CC(=CC(=C1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


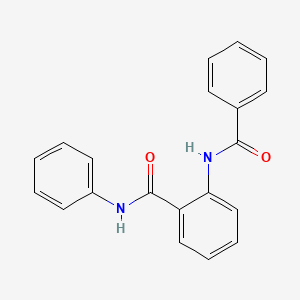
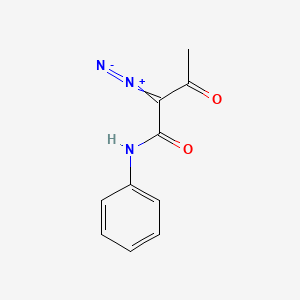
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
